
Acétate de benzyle 2-(8-((dibenzylamino)méthyl)-1,3-diméthyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C31H31N5O4 and its molecular weight is 537.62. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: L'acétate de benzyle 2-(8-((dibenzylamino)méthyl)-1,3-diméthyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl) subit une déshydrogénation plasmonique de son groupe méthyle aromatique dans des conditions ambiantes. Le radical benzyle résultant sert de précurseur pour diverses réactions .
- Application: Les chercheurs ont exploré diverses méthodes de synthèse pour l'acétate de benzyle. Celles-ci comprennent l'utilisation de différents catalyseurs tels que la résine échangeuse de cations acide forte, le palladium, le trialkylammonium de benzyle, la polyaniline et Sb-Pd-TiO2 .
- Application: Il trouve son application dans les produits pharmaceutiques, les parfums et les industries alimentaires. De plus, l'alcool benzylique sert de substrat pour la synthèse d'esters, qui sont des blocs de construction essentiels pour diverses substances chimiques .
Déshydrogénation assistée par les plasmons
Méthodes de synthèse
Propriétés bactéricides et antiseptiques
Propriétés
Numéro CAS |
868213-84-7 |
|---|---|
Formule moléculaire |
C31H31N5O4 |
Poids moléculaire |
537.62 |
Nom IUPAC |
benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3 |
Clé InChI |
RGYCPTBCDRYYJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


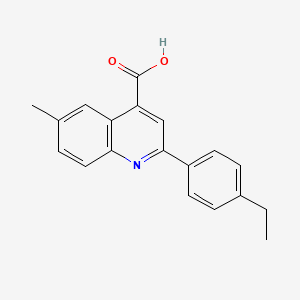
![1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2596613.png)
![2-(ETHANESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2596615.png)
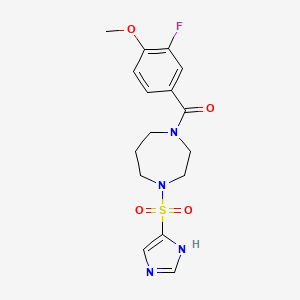
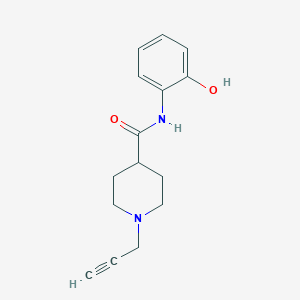
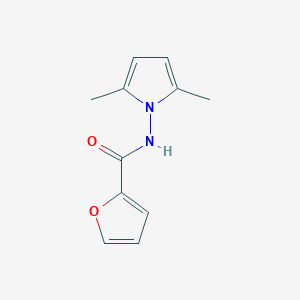
![N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2596619.png)
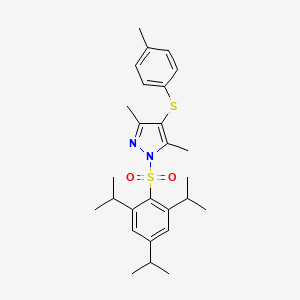
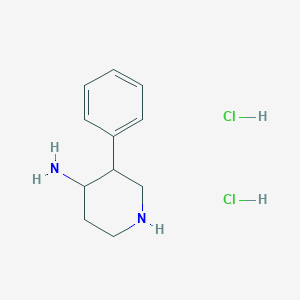
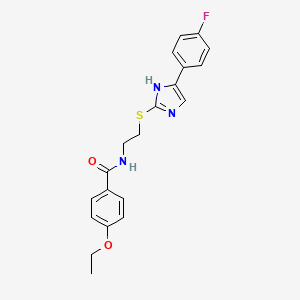
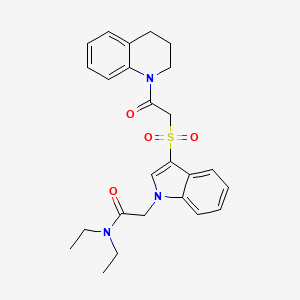
![2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2596626.png)
![(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2596627.png)
![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)
